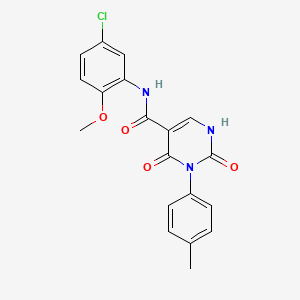![molecular formula C22H22N2O B6486226 (2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide CAS No. 852138-42-2](/img/structure/B6486226.png)
(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2Z)-3-phenyl-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]prop-2-enamide” is a complex organic molecule. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a carbazole group (a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring), and an amide group (consisting of a carbonyl group (C=O) linked to a nitrogen atom). The “2Z” indicates the configuration of the double bond in the prop-2-enamide part of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The carbazole and phenyl groups are both aromatic, meaning they have a special type of stability due to the delocalization of electrons in their ring structures .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carbazole and phenyl groups are relatively stable due to their aromaticity, but the amide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the amide group could allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .科学的研究の応用
2Z-3-phenyl-N-carbazole has a wide range of applications in the scientific research field. It has been used as a fluorescent probe for the detection of amines and as a fluorescent imaging agent for the study of protein-protein interactions. It has also been used to study the structure and function of G-protein coupled receptors, as well as to investigate the role of post-translational modifications in signal transduction pathways.
作用機序
Target of Action
It is known that tetrahydrocarbazole derivatives exhibit a broad spectrum of biological activity . They have shown antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
The presence of oxygenated or amine-containing substituents at position 1 of the partially saturated ring of the tricyclic system is a characteristic structural feature of tetrahydrocarbazole derivatives . This suggests that these substituents may play a crucial role in the interaction of the compound with its targets.
Biochemical Pathways
The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may affect multiple pathways .
Result of Action
The broad spectrum of biological activity exhibited by tetrahydrocarbazole derivatives suggests that they may have diverse effects at the molecular and cellular levels .
実験室実験の利点と制限
2Z-3-phenyl-N-carbazole has several advantages for lab experiments. It is a small molecule, which makes it easy to handle and store. It is also highly soluble in aqueous solutions, which makes it ideal for use in a variety of biochemical and physiological experiments. One limitation of 2Z-3-phenyl-N-carbazole is that it is relatively unstable in the presence of light, which can limit its use in certain types of experiments.
将来の方向性
The unique properties of 2Z-3-phenyl-N-carbazole make it a promising tool for a variety of scientific research applications. Future research should focus on further exploring the potential of this compound as a fluorescent probe for the detection of proteins and other biological molecules, as well as its potential as a therapeutic agent. Additionally, further research should be done on the biochemical and physiological effects of 2Z-3-phenyl-N-carbazole, as well as its potential to modulate the expression of genes involved in cell cycle regulation.
合成法
2Z-3-phenyl-N-carbazole can be synthesized using a two-step synthesis process. The first step involves reacting a substituted phenyl-2-propenamide with the compound 2,3,4,9-tetrahydro-1H-carbazol-6-yl chloride in the presence of a base, such as potassium carbonate, to form the desired product. The second step involves purifying the product by recrystallization.
Safety and Hazards
特性
IUPAC Name |
(Z)-3-phenyl-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(13-11-16-6-2-1-3-7-16)23-15-17-10-12-21-19(14-17)18-8-4-5-9-20(18)24-21/h1-3,6-7,10-14,24H,4-5,8-9,15H2,(H,23,25)/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLGSXUGGVLWPT-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)/C=C\C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-chlorothiophene-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486162.png)
![2-(furan-2-amido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486164.png)
![6-methyl-2-(5-nitrofuran-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486171.png)
![N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B6486173.png)
![2-(2-oxo-2H-chromene-3-amido)-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B6486180.png)
![2-[(4-chlorophenyl)amino]-3-[(1E)-[(4-methoxyphenyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6486183.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B6486209.png)

![2-({6,8-dimethyl-5,7-dioxo-2-phenyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)propanoic acid](/img/structure/B6486232.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6486238.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6486245.png)
![3,4-dimethyl-N-[1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide](/img/structure/B6486258.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}-2,2-dimethylpropanamide](/img/structure/B6486259.png)